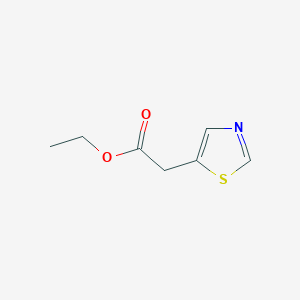

Ethyl 2-(thiazol-5-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

ethyl 2-(1,3-thiazol-5-yl)acetate |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-8-5-11-6/h4-5H,2-3H2,1H3 |

InChI Key |

ACELBYFFGZWLJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Ethyl 2 Thiazol 5 Yl Acetate and Derivatives

Established Synthetic Pathways for the Thiazole-5-yl Acetate (B1210297) Moiety

Hantzsch Thiazole (B1198619) Synthesis and Modifications for Thiazole-5-yl Acetates

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole rings. tandfonline.comjpionline.org This classical method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). researchgate.netresearchgate.netresearchgate.netnih.gov The reaction mechanism proceeds through the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, followed by dehydration to form the aromatic thiazole ring. nih.govencyclopedia.pub This method is highly versatile, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. tandfonline.comnih.gov

Several modifications to the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and control stereochemistry. researchgate.net For instance, the Holzapfel-Meyers-Nicolaou modification involves the cyclocondensation of a thioamide with an α-halocarbonyl under basic conditions to form a hydroxythiazoline intermediate. researchgate.net This intermediate is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the desired thiazole, a method that has proven effective in preventing epimerization and achieving high stereocontrol. researchgate.net Another variation involves the use of iodine in the reaction of ketones with thiourea, which has been shown to be effective for the synthesis of 2-aminothiazoles. jpionline.org

The synthesis of ethyl 2-(thiazol-5-yl)acetate specifically can be achieved by using an appropriate α-haloester, such as ethyl 2-bromoacetate or a related derivative, in the Hantzsch reaction with a suitable thioamide.

Cyclocondensation Reactions Utilizing Relevant Precursors

Cyclocondensation reactions are fundamental to the synthesis of the thiazole-5-yl acetate framework. These reactions typically involve the formation of the thiazole ring from acyclic precursors in a single step. A primary example is the reaction between thioamides and α-halocarbonyl compounds, which is the basis of the Hantzsch synthesis. researchgate.nettandfonline.comresearchgate.netnih.gov For the synthesis of this compound, a key precursor is an α-haloketone or ester that can react with a thioamide.

One common strategy involves the reaction of ethyl 2-chloroacetoacetate or ethyl 2-bromo-3-oxobutanoate with a thiourea derivative. tandfonline.comfarmaciajournal.com The reaction of ethyl bromoacetate (B1195939) with thiourea is a direct route to 2-aminothiazole (B372263) derivatives. Further modifications can introduce the desired acetate side chain. For instance, the reaction of ethyl bromopyruvate with tetramethyl thiourea has been used to produce 1,3-thiazole derivatives. iau.ir

The choice of precursors is critical and dictates the substitution pattern of the final thiazole product. For example, using N-monosubstituted thioamides in cyclization with α-halocarbonyl compounds can lead to the formation of thiazolium salts. tandfonline.com The reaction of dithiocarbamates with α-halocarbonyl compounds in water has been reported as a catalyst-free method to synthesize 2-(alkylsulfanyl)thiazoles. bepls.com

The following table provides examples of cyclocondensation reactions for the synthesis of thiazole derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Haloketone | Thioamide | Substituted Thiazole | tandfonline.com |

| Ethyl 2-bromo-3-oxobutanoate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | tandfonline.com |

| Ethyl bromopyruvate | Tetramethyl thiourea | 1,3-Thiazole derivative | iau.ir |

| Dithiocarbamates | α-Halocarbonyl compounds | 2-(Alkylsulfanyl)thiazole | bepls.com |

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. nih.govthieme-connect.com These approaches are highly valued for their operational simplicity, high atom economy, and ability to generate molecular diversity. iau.irnih.gov

Several MCRs have been developed for thiazole synthesis. A notable example is a four-component reaction involving aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids, which proceeds via a cascade Ugi/Wittig cyclization to yield polysubstituted thiazoles. nih.gov Another MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to produce 2,4-disubstituted thiazoles. thieme-connect.com

The table below summarizes some one-pot and multi-component reactions for thiazole synthesis.

| Reaction Type | Components | Product Type | Reference |

| Four-component | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | Polysubstituted thiazoles | nih.gov |

| Multi-component | Oxo components, primary amines, thiocarboxylic acids, isocyanide | 2,4-Disubstituted thiazoles | thieme-connect.com |

| One-pot, three-component | Ethyl acetoacetate, N-bromosuccinimide, thiourea/N-substituted thioureas | Ethyl 2-substituted-4-methylthiazole-5-carboxylates | tandfonline.comresearchgate.net |

| One-pot, three-component | Aryl ketones, thiosemicarbazide, phenacyl bromides | Hydrazinyl thiazoles | bepls.com |

| Chemoenzymatic one-pot MCR | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Thiazole derivatives | nih.gov |

Modern Advancements in Synthesis Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.govd-nb.infotandfonline.comnih.gov This technology has been successfully applied to the synthesis of this compound and its derivatives.

The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. nih.govtandfonline.com For example, the condensation of α-bromoketones with thioamides or thioureas can be carried out rapidly and in excellent yields without a catalyst under microwave conditions. tandfonline.com The synthesis of ethyl 2,4-disubstituted thiazole-5-acetates has been achieved by condensing thiourea or substituted phenylthioureas with ethyl 3-bromo-3-aroylpropionate under microwave irradiation, using ethanol (B145695) as the energy transfer agent. researchgate.net

Solvent-free microwave-assisted synthesis offers an even more environmentally friendly approach. nih.gov Thiazole-substituted thiosemicarbazone analogues have been successfully synthesized in high yields within minutes using a solvent-free microwave approach, which avoids the need for a catalyst. nih.gov Microwave irradiation has also been employed in the one-pot, three-component synthesis of thiazol-2-imines, providing the desired products in excellent yields with high purity in a short time. bepls.com

The following table highlights the advantages of microwave-assisted synthesis over conventional methods for preparing thiazole derivatives.

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 h, lower yields | Not specified, 89-95% | nih.gov |

| Hantzsch condensation of α-bromoketones with thioamides | Slower, lower yields | Rapid, excellent yields | tandfonline.com |

| Synthesis of thiazole-substituted thiosemicarbazones | Reflux, longer time | 5 min, high yields | nih.gov |

| Iodine-mediated condensation of ketones and thiourea | Longer time, lower yields | 5-6 min, enhanced yields | researchgate.net |

Catalytic Approaches in Thiazole-5-yl Acetate Formation

The use of catalysts in the synthesis of thiazole-5-yl acetates can significantly enhance reaction rates, improve yields, and promote selectivity under milder conditions. A variety of catalysts, including acids, bases, and metal complexes, have been employed in thiazole synthesis.

In the context of multi-component reactions, acetic acid has been used as a catalyst for the synthesis of trisubstituted thiazole-derived hydrazones. nih.gov Silica-supported tungstosilisic acid has been demonstrated as a reusable and efficient catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. mdpi.com

More recently, chemoenzymatic approaches have been developed. For instance, trypsin from porcine pancreas has been shown to effectively catalyze the one-pot multicomponent synthesis of thiazole derivatives under mild conditions, showcasing the potential of enzymes in heterocyclic synthesis. nih.gov Palladium catalysts, while more commonly associated with cross-coupling reactions to functionalize a pre-formed thiazole ring, have also been investigated in the context of thiazole synthesis itself.

The development of catalyst-free methods, often facilitated by microwave irradiation or the use of green solvents like water, also represents a significant advancement in the sustainable synthesis of thiazoles. bepls.com

Derivatization Strategies of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a vast library of derivatives. Strategic derivatization at the thiazole ring, the ester group, and through the introduction of various substituents allows for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Functionalization at the Thiazole Ring Positions

The thiazole ring of this compound and its analogs is amenable to various functionalization reactions, primarily through electrophilic and nucleophilic substitution. The positions on the thiazole ring, particularly C2 and C4, are common sites for introducing new functional groups to modulate biological activity.

Electrophilic substitution reactions can occur at the C4-position, facilitated by activating groups like an amino group at the C2-position. For instance, nitration of a 2-amino-4-phenyl-1,3-thiazole-5-yl acetate derivative can be achieved using a mixture of nitric acid and sulfuric acid. The nitrogen atom of the thiazole ring can also act as a nucleophile in substitution reactions. evitachem.com

Substitution at the C2 position is also a widely used strategy. For example, the synthesis of 2-substituted (thiazol-5-yl)-2-oxoacetates has been reported. chim.it Furthermore, the bromine atom in compounds like methyl 2-(2-bromothiazol-5-yl)acetate is a versatile handle for introducing aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. vulcanchem.com

The functionalization of the thiazole ring is crucial for structure-activity relationship (SAR) studies. Modifications can lead to compounds with improved metabolic stability and enhanced selectivity against therapeutic targets. For example, substitution at the fourth position of the thiazole ring with a p-bromophenyl group has been shown to increase the antifungal and antituberculosis activities of certain derivatives. nih.gov

Table 1: Examples of Functionalization at the Thiazole Ring

| Starting Material | Reagent(s) | Position of Functionalization | Product Type | Ref |

| 2-Amino-4-phenyl-1,3-thiazole-5-yl acetate derivative | HNO₃/H₂SO₄ | C4 | 4-Nitro-thiazole derivative | |

| Methyl 2-(2-bromothiazol-5-yl)acetate | Boronic acids | C2 | 2-Aryl/heteroaryl-thiazole derivative | vulcanchem.com |

| 2-Amino-4-phenylthiazole | Methyl chloroacetate | C5 | 5-Acetate substituted thiazole | |

| 5-(Trimethylsilyl)thiazole | Electrophilic substitution | C5 | 1,3-Thiazol-5-yl glyoxylate | chim.itresearchgate.net |

Modifications at the Ester Moiety and its Derivatives

The ethyl ester group of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives such as carboxylic acids, amides, and hydrazides. These modifications can significantly impact the compound's solubility, bioavailability, and interaction with biological targets.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, treatment of ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate with sodium hydroxide (B78521) results in the formation of the corresponding carboxylic acid, which exhibits increased water solubility. vulcanchem.comevitachem.comsmolecule.com

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a wide range of amide derivatives. nih.gov For example, the carboxylic acid at position 6 of a thiazolo[3,2-a]pyrimidine core can be activated with thionyl chloride and subsequently reacted with 2-aminothiazole to form a carboxamide. vulcanchem.com

Hydrazinolysis: The ethyl ester can be converted to the corresponding acetohydrazide by reaction with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol (B129727). researchgate.netscispace.comresearchgate.netrsc.orgjrespharm.com This acetohydrazide is a versatile intermediate for synthesizing other heterocyclic systems. researchgate.netscispace.comresearchgate.netrsc.org For example, it can be cyclized with carbon disulfide to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.netscispace.comresearchgate.net

These modifications of the ester moiety are fundamental in creating diverse libraries of compounds for biological screening. The ability to easily convert the ester to other functional groups makes this compound a valuable building block in drug discovery.

Table 2: Modifications at the Ester Moiety

| Starting Ester Derivative | Reagent(s) | Product Functional Group | Ref |

| Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate | NaOH | Carboxylic Acid | vulcanchem.com |

| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Hydrazine hydrate | Acetohydrazide | researchgate.netscispace.comresearchgate.netrsc.org |

| Ethyl ester derivatives | Hydrolysis followed by coupling reagents and amines | Amide | nih.gov |

| 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide | Carbon disulfide | 1,3,4-Oxadiazole-2-thiol | researchgate.netscispace.comresearchgate.net |

Introduction of Heterocyclic and Aromatic Substituents

A key strategy in the derivatization of this compound is the introduction of various heterocyclic and aromatic rings. This approach aims to create hybrid molecules that may exhibit enhanced biological activities by combining the pharmacophoric features of different ring systems.

Starting from Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, a common synthetic pathway involves its conversion to the corresponding acetohydrazide. researchgate.netscispace.com This intermediate serves as a crucial nucleophile for the construction of bi-heterocyclic systems. For instance, reaction of the acetohydrazide with carbon disulfide leads to the formation of a 1,3,4-oxadiazole (B1194373) ring. researchgate.netscispace.com This bi-heterocyclic core can then be further functionalized by reacting it with various electrophiles, such as aralkyl or alkyl halides, to produce a diverse range of S-substituted derivatives. scispace.com

Another approach involves the condensation of the amino-thiazole precursor with aromatic aldehydes to form Schiff bases. vulcanchem.com The resulting imine can then undergo further reactions to generate more complex heterocyclic structures. For example, Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes has been used to synthesize benzothiazole (B30560) derivatives.

The introduction of indole (B1671886) moieties is another significant strategy. For example, 1H-indole-2-carboxylic acid can be coupled with ethyl-2-(2-aminothiazol-4-yl)acetate via a peptide coupling reaction to form an amide linkage, connecting the indole and thiazole rings. nih.gov Similarly, pyrazole (B372694) rings can be introduced. The hydrazide derivative of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate can be reacted with acetyl-acetone to form a pyrazole ring. farmaciajournal.com

These synthetic strategies allow for the creation of a wide array of molecules with diverse structural features, which is essential for exploring structure-activity relationships and developing new therapeutic agents.

Table 3: Introduction of Heterocyclic and Aromatic Substituents

| Starting Material | Reagent(s) | Introduced Heterocycle/Aromatic | Ref |

| 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide | Carbon disulfide | 1,3,4-Oxadiazole | researchgate.netscispace.com |

| Amino-thiazole precursor | Aromatic aldehydes | Schiff Base (leading to other heterocycles) | vulcanchem.com |

| Ethyl-2-(2-aminothiazol-4-yl)acetate | 1H-indole-2-carboxylic acid, EDC | Indole | nih.gov |

| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Acetyl-acetone | Pyrazole | farmaciajournal.com |

| Thiazolidine-2,4-dione | Aromatic aldehydes | Benzothiazole |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Thiazol 5 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Ethyl 2-(thiazol-5-yl)acetate and its derivatives, both ¹H and ¹³C NMR are instrumental in confirming their synthesized structures.

In the ¹H NMR spectrum of derivatives such as Ethyl 2-[2-(o-toludino)-4-(thiophen-2-yl)thiazol-5-yl]acetate, distinct signals corresponding to the various protons are observed. For instance, the ethyl ester group typically presents as a triplet around 1.28 ppm for the methyl (CH₃) protons and a quartet around 4.2 ppm for the methylene (B1212753) (CH₂) protons, with a coupling constant (J) of approximately 7.1 Hz. nih.gov The methylene protons of the acetate (B1210297) group (CH₂COO) appear as a singlet around 3.85 ppm. nih.gov Aromatic protons and the NH proton of the amino group resonate in the downfield region, generally between 6.9 and 7.6 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In a derivative like Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate, the carbonyl carbon (C=O) of the ester group shows a characteristic resonance at approximately 168.9 ppm. semanticscholar.org The carbons of the ethyl group (CO₂CH₂CH₃) appear at around 62.2 ppm and 13.9 ppm. semanticscholar.org The various aromatic and heterocyclic carbons are observed in the range of 98 to 149 ppm. semanticscholar.org

The following table summarizes representative ¹H NMR data for a derivative of this compound:

| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| CH₂CH₃ | 1.20 | Triplet | 7.12 |

| Ar-CH₃ | 2.3 | Singlet | - |

| -CH₂ -COO | 3.73 | Singlet | - |

| -COOCH₂ CH₃ | 4.2 | Quartet | 7.11 |

| Ar-H & NH | 6.87 - 7.50 | Multiplet | - |

| Data for Ethyl 2-[2-(m-toludino)-4-(thiophen-2-yl)thiazol-5-yl]acetate nih.gov |

Similarly, a table for ¹³C NMR data provides a map of the carbon framework:

| Carbon Atom | Chemical Shift (δ ppm) |

| CO₂CH₂C H₃ | 14.1 |

| C O₂CH₂CH₃ | 60.7 |

| NC-C H | 67.5 |

| Aromatic & Heterocyclic Carbons | 97.2 - 149.1 |

| C =O | 171.2 |

| Data for an Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate derivative semanticscholar.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (ESI-MS, HR-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for generating intact molecular ions with minimal fragmentation, which is advantageous for identifying the molecular mass of the analytes. nih.govub.edu

For derivatives of this compound, ESI-MS is routinely used to observe the protonated molecular ion [M+H]⁺. For example, the ESI-MS spectrum of Ethyl 2-[2-(m-toludino)-4-(thiophen-2-yl)thiazol-5-yl]acetate shows the molecular ion peak at m/z 358. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the confident determination of the elemental formula. For instance, the HR-MS (ESI-TOF) for Ethyl 2-(4-methoxyphenyl)-2-(thiazol-2-yl)acetate calculated for C₁₄H₁₆NO₃S is 278.0851, with a found value of 278.00853, showing a very small mass error. beilstein-journals.org

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ions, which provides valuable structural information. nih.govnih.gov The fragmentation of Ethyl 2-[2-(m-toludino)-4-(thiophen-2-yl)thiazol-5-yl]acetate, for example, shows a prominent fragment at m/z 285, corresponding to the loss of the ethyl carboxylate group (COOC₂H₅). nih.gov The analysis of these fragmentation patterns helps to piece together the molecular structure.

A summary of mass spectrometry data for a representative derivative is presented below:

| Compound | Ionization Mode | Observed m/z [M+H]⁺ | Key Fragment Ions (m/z) |

| Ethyl 2-[2-(benzylidenehydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl]acetate | ESI-MS | 371 | 268, 195 |

| Data for Ethyl 2-[-2-(2-(benzylidenehydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl]acetate nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

In the IR spectra of this compound and its derivatives, several characteristic absorption bands are expected. A strong absorption band in the region of 1714-1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. nih.govgoogle.com The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are typically observed around 2900-3100 cm⁻¹. nih.gov For derivatives containing an N-H group, a stretching vibration can be seen in the range of 3166-3348 cm⁻¹. nih.gov The C=N and aromatic C=C stretching vibrations often appear in the 1450-1610 cm⁻¹ region. nih.gov

The table below lists characteristic IR absorption frequencies for a derivative of this compound:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3348 |

| Aromatic C-H stretch | 3101 |

| C=O stretch | 1714 |

| Aromatic C=C stretch | 1610, 1529, 1487 |

| Ar-Br stretch | 707 |

| Data for Ethyl 2-[2-(4-bromophenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetate nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, LC)

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. rroij.comsigmaaldrich.com The purity of synthesized compounds is often checked on precoated silica (B1680970) gel plates, and the spots are visualized under UV light. nih.gov

Liquid chromatography (LC), particularly flash column chromatography and High-Performance Liquid Chromatography (HPLC), is extensively used for the purification of this compound derivatives. rroij.commdpi.com Purification is commonly performed on a silica gel column using a mixture of solvents like ethyl acetate and hexane. beilstein-journals.orgrroij.com The purity of the final compound is often determined by HPLC, which can also be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification. beilstein-journals.orgnih.gov For instance, the purity of a synthesized batch of a thiazole (B1198619) derivative was confirmed to be greater than 95% by HPLC.

The following table outlines a typical chromatographic purification scheme:

| Technique | Stationary Phase | Mobile Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel 60F₂₅₄ | Heptane-Ethyl Acetate (3:7) | Purity Check |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Purification |

| LC-MS | C18 column | Acetonitrile/Water | Purity and Identity Confirmation |

| Compiled from various sources. beilstein-journals.orgnih.govmdpi.com |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Thiazol 5 Yl Acetate

Nucleophilic and Electrophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring in ethyl 2-(thiazol-5-yl)acetate exhibits a nuanced reactivity profile, susceptible to both nucleophilic and electrophilic attack, influenced by the substituents on the ring.

Electrophilic Reactions: The thiazole ring can undergo electrophilic substitution reactions. For example, in the related compound ethyl 2-(benzo[d]thiazol-2-yl)acetate, electrophilic substitution can occur on the benzothiazole (B30560) ring, particularly at carbon atoms adjacent to the nitrogen and sulfur atoms. Similarly, the chlorophenyl group in ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate can undergo electrophilic aromatic substitution, allowing for further derivatization. evitachem.comsmolecule.com The specific position of electrophilic attack on the thiazole ring itself is influenced by the directing effects of the existing substituents. For instance, Friedel-Crafts acylation can be used for electrophilic substitution on pre-formed thiazoles. vulcanchem.comchim.it

Ester Hydrolysis and Transesterification Reactions

The ethyl acetate (B1210297) moiety of the molecule is readily susceptible to hydrolysis and transesterification reactions, providing a convenient handle for further molecular modifications.

Ester Hydrolysis: Under either acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid. evitachem.com For example, alkaline hydrolysis of ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate using sodium hydroxide (B78521) in aqueous ethanol (B145695) yields the corresponding carboxylic acid. vulcanchem.com This transformation is a common strategy to increase water solubility or to enable subsequent reactions involving the carboxylic acid group. vulcanchem.com

Transesterification: The ethyl ester can be converted to other esters through transesterification. A notable example is the partial in situ transesterification of ethyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate to its d3-methyl ester when recrystallized from methanol-d4. iucr.orgnih.gov This highlights the feasibility of exchanging the ethyl group for other alkyl groups under appropriate catalytic conditions, a reaction often used to modify the physical and pharmacokinetic properties of a molecule. sigmaaldrich.com

Condensation Reactions with Carbonyl Compounds and Hydrazines

The active methylene (B1212753) group adjacent to the ester carbonyl and the ester group itself provide sites for condensation reactions, leading to the formation of more complex molecular structures.

Condensation with Carbonyl Compounds: The active methylene protons of the acetate group can participate in condensation reactions with aldehydes and ketones. A prominent example is the Knoevenagel condensation. For instance, derivatives of this compound can react with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to form new C-C bonds. nih.gov This type of reaction is a powerful tool for constructing larger molecules with potential biological activities. nih.gov

Reaction with Hydrazines: The ester functionality can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. researchgate.netresearchgate.net This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like methanol (B129727) or ethanol. researchgate.netiscientific.org The resulting hydrazide is a versatile intermediate that can be further elaborated, for example, by reaction with carbon disulfide to form oxadiazole rings or by condensation with aldehydes to produce Schiff bases. researchgate.net

Oxidation Pathways and Degradation Mechanisms

The thiazole ring and the side chain of this compound are susceptible to oxidation, which can be a deliberate synthetic transformation or an unwanted degradation pathway.

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. evitachem.comvulcanchem.com Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). vulcanchem.com This oxidation can alter the electronic properties and biological activity of the molecule. vulcanchem.com

Oxidative Degradation: Thiazole derivatives can be prone to oxidative degradation upon exposure to air. vulcanchem.com For example, ethyl 2-phenyl-2-(thiazol-2-yl)acetate has been observed to undergo spontaneous aerobic oxidation, leading to the formation of a hydroxylated glycolate (B3277807) derivative. mdpi.comresearchgate.net This suggests that this compound and its derivatives should be stored under an inert atmosphere to prevent degradation. vulcanchem.commdpi.comresearchgate.net The degradation can proceed through the formation of a peroxide intermediate. mdpi.com

Reactivity as a Synthon for Complex Molecular Scaffolds

This compound is a valuable synthon, or building block, for the synthesis of a wide array of more complex molecular scaffolds with applications in medicinal chemistry and materials science. evitachem.comsmolecule.com

Its utility stems from the multiple reactive sites it possesses: the thiazole ring, the active methylene group, and the ester functionality. These sites allow for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems. For example, it serves as a precursor for synthesizing pharmaceuticals, agrochemicals, and dyes. mdpi.comsmolecule.com

The compound can be used to build fused heterocyclic systems. For instance, the hydrazide derivative can be cyclized to form oxadiazoles, which can then be further functionalized. researchgate.net It is also a key intermediate in the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. evitachem.com The ability to undergo condensation, cyclization, and substitution reactions makes this compound a cornerstone for generating molecular diversity. researchgate.net

Computational Chemistry and in Silico Studies of Ethyl 2 Thiazol 5 Yl Acetate Analogues

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 2-(thiazol-5-yl)acetate analogues, docking studies have been instrumental in elucidating their potential mechanisms of action by examining their interactions with the active sites of various biological targets.

Research on a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates has utilized molecular docking to explore their binding modes within cyclooxygenase-1 (COX-1) and COX-2 enzymes. nih.gov These studies revealed a good correlation between the observed in vivo anti-inflammatory activity and the binding interactions within the COX-2 active site. nih.gov For instance, compounds with halogen substitutions at the para position of the 2-arylamino group, which showed good anti-inflammatory activity, were found to have enhanced lipophilicity that facilitated favorable binding. nih.gov Conversely, ortho-substituted compounds exhibited poor activity, which was attributed to steric hindrance predicted by the docking models. nih.gov

In another study, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate (B1210297) were synthesized and evaluated as potential anticancer agents. rsc.orgnih.gov Molecular docking simulations showed that the most active compounds, specifically 5d and 5g, exhibited strong interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov These interactions with key amino acid residues within the receptor's binding site were consistent with their potent cytotoxic effects on liver cancer cell lines, suggesting their potential as VEGFR-2 inhibitors. nih.gov Similarly, docking studies of other thiazolyl-pyrazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) revealed binding patterns similar to the known inhibitor erlotinib, supporting their potential as anti-proliferative agents. scienceopen.com

The following table summarizes key findings from molecular docking studies on various analogues.

| Compound Series | Target Receptor | Key Findings |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | COX-1 / COX-2 | Good correlation between binding modes in COX-2 and anti-inflammatory activity. Halogen substitutions enhanced binding. nih.gov |

| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives | VEGFR-2 | Strong interactions with the VEGFR-2 active site correlated with antiproliferative activity against liver cancer cells. rsc.orgnih.gov |

| Thiazolyl-pyrazoline derivatives | EGFR | Binding patterns similar to the inhibitor erlotinib, suggesting a common mechanism of action. scienceopen.com |

| Thiazole (B1198619) conjugates | Rho6 protein | Good docking scores and acceptable binding interactions were found for compounds screened for anti-hepatic cancer activity. nih.gov |

These studies underscore the power of molecular docking to rationalize the biological activity of this compound analogues and to guide the design of new derivatives with improved receptor affinity and specificity.

Density Functional Theory (DFT) Analyses of Molecular Stability and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogues, DFT calculations provide valuable information on molecular geometry, stability, and electronic properties, which are crucial for understanding their reactivity and intermolecular interactions.

DFT studies have been employed to optimize the molecular structures of various thiazole derivatives. mdpi.comepu.edu.iquomphysics.net These calculations help in determining the most stable conformation of the molecules and provide data on bond lengths and angles. mdpi.com For instance, a study on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate involved optimizing the crystal structure using the B3LYP/6-31G(d,p) basis set to analyze its molecular geometry. uomphysics.net

A key aspect of DFT analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity; a smaller energy gap implies higher reactivity. uomphysics.netekb.eg In the study of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 3.919 eV. uomphysics.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. uomphysics.net

The table below presents representative data obtained from DFT analyses of thiazole derivatives.

| Compound/Analogue Series | DFT Method/Basis Set | Key Parameters Calculated | Findings |

| 5-Arylazothiazole derivatives | DMOL3/DNP | Geometry Optimization | Determined stable conformations and changes in bond lengths/angles upon substitution. mdpi.com |

| 4-(Furan-2-yl) thiazol-2-amine derivatives | Not specified | HOMO-LUMO energies | Identified reactivity parameters to correlate with cyclooxygenase inhibition. ekb.eg |

| N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine | B3LYP/6-311G(d,p) | Optimized Geometrical Structures | Showed that terminal alkoxy chains significantly influenced the overall energy of the structures. epu.edu.iq |

| Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate | B3LYP/6-31G(d,p) | HOMO-LUMO, MEP | Calculated a HOMO-LUMO energy gap of 3.919 eV; MEP map identified electrophilic sites. uomphysics.net |

These theoretical calculations offer deep insights into the intrinsic electronic properties of the molecules, complementing experimental findings and aiding in the rational design of new analogues with desired electronic and reactive characteristics.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Context

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early-stage filtering of compounds with potentially poor pharmacokinetic profiles. For analogues of this compound, various computational models are used to predict these properties, helping to identify candidates with a higher probability of success in later developmental stages.

Several research efforts have incorporated ADMET prediction for novel thiazole derivatives. In a study of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate analogues designed as potential anticancer agents, ADMET prediction indicated that the most bioactive compounds had the potential to serve as effective drugs. rsc.orgrsc.org These predictions help to ensure that potent compounds also possess favorable drug-like properties.

Similarly, in silico ADMET screening was performed on new thiazole conjugates investigated for anti-hepatic cancer activity. nih.gov The physiological parameters evaluated often include water solubility, intestinal absorption, skin permeability, and potential for toxicity. mdpi.com For a series of thiazole Schiff base derivatives, ADMET properties were predicted, and one compound was identified as satisfying all ADME properties and toxicological parameters, highlighting its potential as a drug candidate. researchgate.net

The following table provides a summary of ADMET parameters predicted for different series of thiazole derivatives in a research context.

| Compound Series | Predicted Properties | Key Findings from In Silico Analysis |

| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives | ADMET | Bioactive compounds were predicted to have the potential to be effective agents against liver cancer. rsc.orgrsc.org |

| Thiazole-Schiff base derivatives | ADMET, Drug Score | One compound (2c) satisfied all ADME and toxicological parameters with a maximum drug score of 0.39. researchgate.net |

| 5-Amino-1,3,4-thiadiazole derivatives | Absorption, Distribution, Metabolism, Excretion, Toxicity | The novel compounds demonstrated acceptable lead-like potential with low predicted hepatotoxicity and no skin-sensitizing effects. mdpi.com |

| Substituted Thiadiazole derivatives | Physicochemical, Pharmacokinetic, and Pharmacodynamic parameters | Compounds were predicted to be potential future drug candidates with good bioavailability, liposolubility, and CNS penetration. |

These predictive studies are vital for de-risking the drug development process by flagging potential liabilities early on, thereby saving time and resources.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are frequently used to derive these relationships, providing a rational basis for lead optimization. For this compound analogues, computational SAR studies have helped identify key structural features responsible for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide more detailed, three-dimensional SAR insights. A 3D-QSAR study on a series of aryloxypropanolamine agonists generated statistically reliable models that could predict the biological activity of new compounds. mdpi.com These models use steric, electrostatic, hydrophobic, and hydrogen-bonding fields to quantify the impact of structural changes on activity. mdpi.com

The table below summarizes key SAR findings for this compound and related thiazole structures.

| Compound Series | Biological Activity | Key SAR Findings |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Anti-inflammatory | * Enhancing Activity: Halogen substitution at the para position of the 2-arylamino group. nih.gov * Decreasing Activity: Electron-donating groups at the para position; steric hindrance from ortho substituents. nih.gov |

| 2-(3-(Thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Antimicrobial | An ethyl carboxylate substituent at the C5 position of the thiazole ring slightly decreased activity. nih.gov |

| Aryloxypropanolamines | β3-Adrenergic Receptor Agonism | 3D-QSAR models (CoMFA/CoMSIA) identified key steric, electrostatic, and hydrophobic contributions to activity. mdpi.com |

By integrating computational modeling with synthetic chemistry and biological testing, researchers can develop robust SAR models that accelerate the discovery of more potent and selective therapeutic agents based on the thiazole scaffold.

Applications of Ethyl 2 Thiazol 5 Yl Acetate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocycles

The thiazole (B1198619) nucleus is a fundamental scaffold in numerous biologically active natural and synthetic products. Ethyl 2-(thiazol-5-yl)acetate functions as a key intermediate in the elaboration of this core into more intricate heterocyclic structures. Its utility is demonstrated in the synthesis of various fused heterocyclic systems and substituted thiazoles. For instance, it is a documented precursor in the creation of novel fused heterocycles and in the synthesis of thiazolium salts, which have applications as transketolase inhibitors.

The reactivity of the ethyl acetate (B1210297) moiety allows for a range of chemical transformations. The methylene (B1212753) group adjacent to the carbonyl can be deprotonated to form a nucleophile, which can then participate in reactions to build new rings or introduce substituents. This reactivity is central to its role in forming complex structures. Synthetic methodologies often utilize the thiazole ring and its side chain to construct fused systems, such as thiazolo[5,4-d]thiazoles, which are of growing interest in materials science and biology. The synthesis of such compounds often involves the condensation of thiazole precursors with other reagents to build the second heterocyclic ring.

Building Block for Pharmaceutical and Agrochemical Intermediates

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Consequently, intermediates like this compound are highly valuable in the development of new therapeutic and agrochemical agents. The compound serves as a starting material for molecules with potential biological activity, leveraging the established importance of the thiazole motif in pharmaceuticals and agrochemicals.

One significant application is in the synthesis of enzyme inhibitors. This compound has been used as an intermediate in the development of thiazolium-based transketolase inhibitors, which are investigated for their therapeutic potential. Furthermore, derivatives of the thiazole acetate scaffold are integral to creating complex molecules with specific biological targets. For example, novel derivatives incorporating thiazolidinone, coumarin (B35378), and pyrazole (B372694) moieties have been synthesized and evaluated as potential VEGFR-2 inhibitors for anticancer applications. The synthesis of such complex molecules highlights the modularity of the thiazole acetate building block in constructing targeted pharmaceutical intermediates.

Integration into Novel Polyheterocyclic Systems

The construction of molecules containing multiple heterocyclic rings, or polyheterocyclic systems, is a major focus of synthetic chemistry due to their diverse biological activities. Research has demonstrated that designing compounds with more than one thiazole ring unit can enhance their therapeutic effects. This compound and its analogs serve as foundational scaffolds for building such complex structures.

Synthetic strategies often involve reacting a thiazole-containing building block with other heterocyclic precursors. For instance, complex molecules clubbing coumarin, pyrazole, and thiazolidinone rings have been synthesized from thiazole-based intermediates. Another approach involves the synthesis of molecules containing di-, tri-, and even tetrathiazole moieties, which are investigated for their antimicrobial properties. The synthesis of fused thiazole systems is another important area. By reacting epoxyketone derivatives of natural products like cholestenone and progesterone (B1679170) with thiourea (B124793) derivatives, novel fused-thiazole compounds have been created. This method allows for the integration of the thiazole ring into complex, polycyclic natural product skeletons, leading to new chemical entities with potential therapeutic value.

Development of Libraries of Thiazole-Based Compounds for Screening

Modern drug discovery and materials science often rely on the synthesis and screening of large numbers of related compounds, known as chemical libraries. The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of such libraries. The ease of modifying both the thiazole ring and the acetate side chain allows for the creation of diverse sets of molecules from a common core structure.

Researchers have efficiently synthesized libraries of novel thiazole-containing compounds to screen for biological activity. For example, a library of thiazole-fused bisnoralcohol derivatives was synthesized and subsequently studied for antineoplastic and antibacterial properties, leading to the identification of promising hit compounds. Similarly, fused-thiazole derivatives of natural products and approved drugs have been synthesized in a library format to discover new lead molecules for anticancer and antimicrobial studies. These libraries are often tested in various in vitro biological assays, such as cytotoxicity assays against cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) and antimicrobial assays against pathogenic bacteria. The results from screening these libraries help to establish structure-activity relationships and guide the design of more potent and selective agents.

Future Research Directions and Unexplored Avenues for Ethyl 2 Thiazol 5 Yl Acetate

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The development of efficient and highly selective synthetic methods is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. Future research in the asymmetric synthesis of Ethyl 2-(thiazol-5-yl)acetate derivatives should focus on several key areas. The design and application of novel chiral catalysts, including organocatalysts and metal complexes, could enable the stereocontrolled introduction of substituents at various positions of the thiazole (B1198619) ring and the acetate (B1210297) side chain.

Furthermore, the exploration of stereoselective functionalization of the pre-existing this compound core presents a significant opportunity. This could involve the development of methods for the enantioselective alkylation, arylation, or amination of the methylene (B1212753) group of the acetate moiety. Such advancements would provide access to a diverse library of chiral derivatives with potentially enhanced biological activities.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Strategy | Catalyst/Reagent | Potential Outcome |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Enantiomerically enriched α-substituted derivatives |

| Enantioselective Aldol Reaction | Chiral Lewis Acids/Bases | Chiral β-hydroxy ester derivatives |

| Stereoselective Reduction | Chiral Reducing Agents | Chiral alcohol derivatives from the ester group |

Novel Catalytic Transformations and Green Chemistry Applications

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste and improve efficiency. Future research should explore the development of novel catalytic transformations for the synthesis and modification of this compound that align with these principles. This includes the use of earth-abundant metal catalysts, recyclable catalysts, and reactions that proceed under milder conditions with higher atom economy. bepls.com

The application of biocatalysis, utilizing enzymes to perform specific chemical transformations, is another promising avenue. Enzymes could offer high selectivity and operate under environmentally benign aqueous conditions. Additionally, the use of alternative energy sources, such as microwave and ultrasound irradiation, could accelerate reaction times and improve yields in the synthesis of this compound and its derivatives. bepls.com

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While various thiazole derivatives have shown a wide range of biological activities, a detailed understanding of the molecular mechanisms of action for this compound is an area ripe for investigation. Future research should employ a combination of experimental and computational approaches to identify and characterize the specific biological targets of this compound and its derivatives.

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes and interactions with target proteins. nih.govrsc.org These computational predictions should be validated through experimental assays, such as enzyme inhibition studies and cell-based assays, to build a comprehensive understanding of the compound's mechanism of action at the molecular level. This knowledge is critical for the rational design of more potent and selective analogs. nih.govrsc.org

Development of Structure-Guided Design Principles for Enhanced Functionality

Building upon a deeper mechanistic understanding, the development of clear structure-guided design principles is a crucial next step. This involves systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. By identifying key structural motifs and physicochemical properties that govern its functionality, researchers can establish robust structure-activity relationships (SAR). rsc.org

This systematic approach will enable the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, modifications to the thiazole ring, the ester group, and the linker between them could be explored to optimize interactions with biological targets. nih.gov

Table 2: Key Structural Modifications for Structure-Guided Design

| Modification Site | Potential Functional Group | Desired Outcome |

| Thiazole Ring (C2, C4 positions) | Aryl, Heteroaryl, Alkyl groups | Improved target binding and selectivity |

| Acetate Moiety (Ester group) | Amide, Carboxylic acid, other esters | Enhanced solubility and metabolic stability |

| Methylene Bridge | Introduction of stereocenters | Increased potency and target specificity |

Exploration of New Material Science Applications (Excluding Physical Properties)

The thiazole ring is a component of various functional materials. Future research could explore the incorporation of this compound into novel materials with unique properties. For example, it could serve as a monomer or a functional building block in the synthesis of new polymers. Thiazole-containing polymers have been investigated for their electronic and optical properties, and the specific structure of this compound may impart desirable characteristics to new materials.

The functionalization of the ester group could allow for the covalent attachment of this molecule to surfaces or other materials, creating modified interfaces with tailored properties. These new materials could find applications in areas such as sensors, organic electronics, or as functional coatings.

Integration with Advanced Bio-conjugation Strategies

Bio-conjugation, the linking of a molecule to a biomolecule such as a protein or antibody, is a powerful strategy for targeted drug delivery and imaging. springernature.com The chemical structure of this compound offers several handles for conjugation. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to amine groups on biomolecules.

Future research should focus on developing efficient and stable bio-conjugation methods for this compound. These conjugates could be used to deliver the compound specifically to target cells or tissues, thereby increasing its efficacy and reducing potential side effects. Furthermore, the attachment of imaging agents, such as fluorescent dyes or radioisotopes, could enable the use of these conjugates as probes for diagnostic applications. The development of such advanced bio-conjugation strategies will be crucial for translating the potential of this compound into clinical and practical applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.